

in vitro cellular uptake comparison of different iron compounds

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A Comparative Guide to In Vitro Cellular Upt A Comparative Guide to In Vitro Cellular Uptake of Different Iron Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cellular uptake of various iron compounds, supported by experimental data. The information is intended to assist researchers in selecting appropriate iron compounds for their studies and to provide a comprehensive overview of the methodologies used to assess cellular iron uptake.

Quantitative Data Summary

The cellular uptake of different iron compounds varies significantly depending on the compound itself, its physical form (e.g., soluble salt vs. nanoparticle), and the cell type used in the assay. The following table summarizes quantitative data from several studies. Cellular iron uptake is often measured indirectly by quantifying the formation of ferritin, an intracellular iron storage protein, or directly by measuring the amount of iron that has entered the cells.



Iron Compound	Cell Line	Key Findings	Reference
Ferrous Sulfate (FeSO4)	Caco-2	Significantly higher iron uptake compared to polysaccharide-iron complex.[1] Conventional-release tablets showed the highest iron absorption among various solid preparations.[2]	[1][2]
Ferrous Gluconate	Caco-2	Showed significantly more iron uptake than a polysaccharide-iron complex.[1]	[1]
Ferrous Fumarate	Caco-2	Demonstrated significantly higher iron uptake compared to a polysaccharide-iron complex.[1]	[1]
Ferric Citrate (FAC)	Caco-2	Iron uptake from nano-sized ferric phosphate was similar to FAC after in vitro digestion.[3] In another study, ferric citrate, along with ferric EDTA, increased amphiregulin levels, unlike ferrous sulfate. [4]	[3][4]
Ferric EDTA	Caco-2	Elevated levels of the growth factor amphiregulin, in	[4]



		contrast to ferrous sulfate.[4]	
Nano-sized Ferric Phosphate (NP- FePO ₄)	Caco-2	Iron uptake was 2–3 fold higher when digested at pH 1 compared to pH 2.[3] The primary absorption mechanism was identified as via the Divalent Metal Transporter-1 (DMT1), with a smaller contribution from clathrin-mediated endocytosis and micropinocytosis for smaller particles.[3]	[3]
Iron Oxide Nanoparticles (IONPs)	A549	PEG-coated IONPs were taken up more efficiently (8.3 pg/cell) compared to BSA- coated IONPs (0.39 pg/cell).[5]	[5]
Sodium Ferric Gluconate (SFG) Complex in Sucrose	THP-1, HL60, U937	No significant difference in iron uptake was observed between the brand name drug (Ferrlecit®) and its generic version across all cell lines, doses, and time points.[6][7] Iron uptake increased with longer incubation times.[6]	[6][7]



Iron Sucrose	HepG2	Donated iron to cells as efficiently as low molecular weight iron, leading to increased ferritin and DMT-1 expression.[8]	[8]
Iron Dextran	HepG2	Was a weak stimulator of ferritin and DMT-1 expression compared to iron sucrose and ferric gluconate.[8]	[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro cellular uptake studies. Below are typical protocols for assessing iron uptake in Caco-2 and macrophage cell lines.

Caco-2 Cell Iron Uptake Assay

The Caco-2 cell line, a human epithelial colorectal adenocarcinoma cell line, is widely used as a model for intestinal absorption.

- Cell Culture: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂. For uptake experiments, cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to differentiate for 18-21 days to form a polarized monolayer with characteristics of small intestinal enterocytes.[2][9]
- Preparation of Iron Compounds: Iron compounds are dissolved in a suitable vehicle. For poorly soluble compounds or to mimic digestion, an in vitro digestion step is often performed.
 [1][3] This typically involves a simulated gastric digestion (e.g., with pepsin at pH 2.0) followed by a simulated intestinal digestion (e.g., with pancreatin and bile salts at pH 7.0).



- Uptake Experiment: The culture medium is removed from the apical (upper) side of the differentiated Caco-2 cell monolayer and replaced with the prepared iron solution. The cells are then incubated for a specific period (e.g., 2 to 24 hours).[2][3]
- Quantification of Intracellular Iron:
 - Ferritin Assay: After incubation, the cells are washed to remove extracellular iron and then lysed. The intracellular ferritin concentration is determined using an enzyme-linked immunosorbent assay (ELISA). Ferritin levels serve as a surrogate marker for iron uptake.
 [1][2]
 - Direct Iron Measurement: Alternatively, the total intracellular iron can be quantified using methods like inductively coupled plasma mass spectrometry (ICP-MS) or colorimetric assays (e.g., ferrozine assay) after cell lysis and acid digestion.[10][11][12] Radioactive iron (59Fe) can also be used to directly trace iron uptake.[9]

Macrophage Iron Uptake Assay (for IV Iron Compounds)

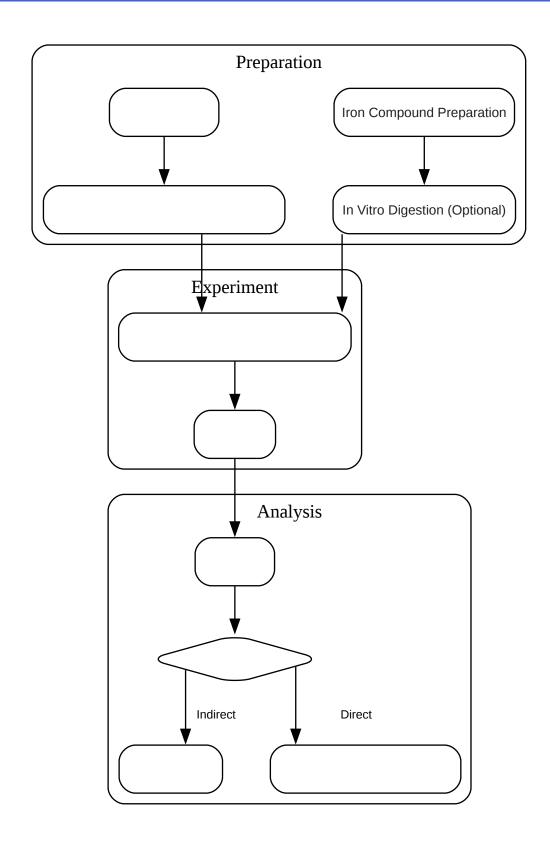
Human macrophage-like cell lines such as THP-1, HL60, and U937 are used to model the uptake of intravenous iron preparations by the mononuclear phagocyte system.[6]

- Cell Culture: Macrophage cell lines are typically grown in suspension in a suitable medium like RPMI-1640 supplemented with FBS and antibiotics. For some assays, cells like THP-1 are differentiated into adherent macrophages using phorbol 12-myristate 13-acetate (PMA).
- Uptake Experiment: The cells are incubated with the intravenous iron compound at various concentrations and for different time points (e.g., up to 240 minutes).[6]
- Quantification of Intracellular Iron: After incubation, the cells are washed to remove non-internalized iron. The cell pellet is then lysed, and the intracellular iron content is determined using a colorimetric assay or ICP-MS.[6][7]

Visualizations

Experimental Workflow for Caco-2 Iron Uptake Assay



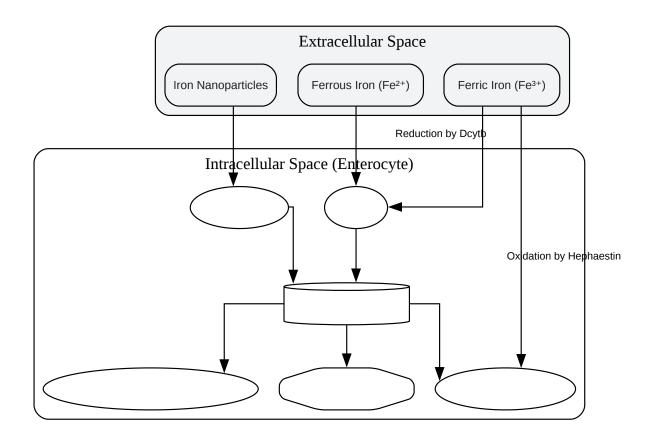


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Caption: Workflow of an in vitro Caco-2 cell iron uptake experiment.



Cellular Iron Uptake and Metabolism Pathways



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Caption: Key pathways of cellular iron uptake and metabolism.

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